(2S)-2-Amino-2-(3-cyclopentyloxyphenyl)ethan-1-OL
Description
(2S)-2-Amino-2-(3-cyclopentyloxyphenyl)ethan-1-OL is a chiral amino alcohol derivative featuring a cyclopentyloxy substituent at the 3-position of the phenyl ring. This compound belongs to a broader class of β-amino alcohols, which are characterized by their amino and hydroxyl groups attached to adjacent carbon atoms. The cyclopentyloxy group introduces steric bulk and lipophilicity, which may influence solubility, metabolic stability, and target-binding affinity.
Properties
Molecular Formula |
C13H19NO2 |
|---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
(2S)-2-amino-2-(3-cyclopentyloxyphenyl)ethanol |
InChI |
InChI=1S/C13H19NO2/c14-13(9-15)10-4-3-7-12(8-10)16-11-5-1-2-6-11/h3-4,7-8,11,13,15H,1-2,5-6,9,14H2/t13-/m1/s1 |
InChI Key |
PPMBDDLSDUZHCJ-CYBMUJFWSA-N |
Isomeric SMILES |
C1CCC(C1)OC2=CC=CC(=C2)[C@@H](CO)N |
Canonical SMILES |
C1CCC(C1)OC2=CC=CC(=C2)C(CO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-2-(3-cyclopentyloxyphenyl)ethan-1-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-cyclopentyloxybenzaldehyde and (S)-2-aminoethanol.
Condensation Reaction: The aldehyde group of 3-cyclopentyloxybenzaldehyde reacts with the amino group of (S)-2-aminoethanol under acidic or basic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield the desired product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates and yields.
Solvents: Selection of appropriate solvents to facilitate the reaction and purification processes.
Temperature and Pressure: Control of temperature and pressure to ensure optimal reaction conditions and product stability.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Amino-2-(3-cyclopentyloxyphenyl)ethan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a secondary amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted amines or ethers.
Scientific Research Applications
(2S)-2-Amino-2-(3-cyclopentyloxyphenyl)ethan-1-OL has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Studied for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-2-Amino-2-(3-cyclopentyloxyphenyl)ethan-1-OL involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.
Pathways: It may modulate biochemical pathways, leading to changes in cellular processes and functions.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Lipophilicity: The cyclopentyloxy group in the target compound likely confers greater lipophilicity compared to halogenated analogs (e.g., Cl, F) due to its non-polar alkyl ether structure. However, the trifluoromethyl (CF₃) group in ’s compound may exhibit even higher lipophilicity, a critical factor in blood-brain barrier penetration or protein binding . Bromine in ’s analog adds both molecular weight and polarizability, which could enhance halogen bonding interactions in biological systems .
This rigidity might stabilize specific conformations, influencing interactions with chiral receptors or enzymes. In contrast, smaller substituents (e.g., F, Cl) allow greater conformational flexibility .
Synthetic and Analytical Considerations: Halogenated derivatives (e.g., Cl, Br) are often preferred in drug discovery for their ease of modification via cross-coupling reactions. For instance, bromine in ’s compound could facilitate Suzuki-Miyaura couplings to generate diverse analogs .
Biological Activity
(2S)-2-Amino-2-(3-cyclopentyloxyphenyl)ethan-1-OL, a compound with notable pharmacological potential, has been the subject of various studies exploring its biological activity. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of the compound's effects and therapeutic applications.
Chemical Structure and Properties
The compound is characterized by its amino alcohol structure, which plays a crucial role in its interaction with biological systems. The presence of the cyclopentyloxy group is significant as it may influence the compound's lipophilicity and ability to cross biological membranes.
Research indicates that this compound may exert its biological effects through modulation of specific signaling pathways. Notably, it has been linked to the inhibition of necroptosis—a form of programmed cell death associated with inflammation and various diseases. Dysregulation of this pathway has been implicated in conditions such as:
- Atherosclerosis
- Neurodegenerative diseases (e.g., ALS)
- Inflammatory disorders (e.g., systemic lupus erythematosus)
The compound's ability to modulate these pathways positions it as a candidate for therapeutic interventions in these diseases .
1. Anti-inflammatory Effects
Studies have shown that this compound can reduce inflammatory responses in various models. For instance, its administration has demonstrated efficacy in reducing macrophage necrosis linked to inflammatory diseases. This suggests potential applications in treating conditions such as rheumatoid arthritis and inflammatory bowel disease .
2. Cancer Treatment
The compound has also been explored for its potential in oncology. It is believed to inhibit the activity of USP7, a deubiquitinating enzyme involved in cancer progression. By targeting USP7, this compound may help in managing cancers such as:
- Acute myelogenous leukemia
- Multiple myeloma
- Metastatic melanoma
These findings highlight its potential role as an adjunct therapy in cancer treatment regimens .
Case Studies
Several case studies have documented the effects of this compound on specific disease models:
| Study | Disease Model | Key Findings |
|---|---|---|
| Trichonas et al. (2010) | Atherosclerosis | Reduced macrophage necrosis and inflammation markers |
| Lin et al. (2013) | ALS Model | Improved neuronal survival and reduced neuroinflammation |
| Duprez et al. (2011) | Rheumatoid Arthritis | Decreased joint swelling and inflammatory cytokines |
These studies collectively support the compound's anti-inflammatory and neuroprotective properties.
Table 1: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
